
Zofenopril
Vue d'ensemble
Description
Le zofénopril est un médicament qui protège le cœur et aide à réduire l'hypertension artérielle. Il s'agit d'un inhibiteur de l'enzyme de conversion de l'angiotensine. Le zofénopril est un promédicament, ce qui signifie qu'il est converti en sa forme active, le zofénoprilat, dans l'organisme. Il a été breveté en 1978 et approuvé pour un usage médical en 2000 .
Mécanisme D'action
Biochemical Pathways
Zofenopril affects the RAAS pathway by inhibiting ACE . This results in a decrease in angiotensin II, leading to reduced vasoconstriction and aldosterone secretion . Additionally, this compound has been shown to increase hydrogen sulfide (H2S) bioavailability and nitric oxide (NO) levels via bradykinin-dependent signaling . Both H2S and NO exert cytoprotective and antioxidant effects .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound is a prodrug, with Zofenoprilat as the active metabolite . Patients with mild renal impairment eliminate this compound from the body at the same rate as normal subjects .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in blood pressure and improved cardiac function . This compound has been shown to reduce adiposity and improve cardiac function regardless of ACE2 inhibition . It increases the participation of H2S and NO in the maintenance of endothelial function independently from ACE2 inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a sulfhydryl group in its structure confers on this compound high anti-oxidant and anti-ischemic properties involving the activation of the H2S system, resulting in a cardioprotective effect . .
Méthodes De Préparation
Le zofénopril est synthétisé par une série de réactions chimiques. La voie de synthèse implique la préparation de l'intermédiaire clé, le zofénoprilat, qui est ensuite estérifié pour former le zofénopril. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Le zofénopril subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. L'hydrolyse du zofénopril entraîne la formation de son métabolite actif, le zofénoprilat. Les réactions d'oxydation peuvent conduire à la formation de disulfures, tandis que les réactions de réduction peuvent convertir les disulfures en thiols. Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs .
Applications de la recherche scientifique
Le zofénopril a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé comme agent antihypertenseur et possède des propriétés cardioprotectrices. Il a été étudié pour ses effets sur le système cardiovasculaire, notamment sa capacité à améliorer la fonction endothéliale et à protéger contre l'ischémie. En chimie, le zofénopril est utilisé comme composé modèle pour étudier les mécanismes des inhibiteurs de l'enzyme de conversion de l'angiotensine. Dans l'industrie, il est utilisé dans la production de produits pharmaceutiques .
Mécanisme d'action
Le zofénopril exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le zofénopril réduit les niveaux d'angiotensine II, conduisant à une vasodilatation et à une diminution de la pression artérielle. Les cibles moléculaires du zofénopril comprennent l'enzyme de conversion de l'angiotensine et le système rénine-angiotensine-aldostérone .
Applications De Recherche Scientifique
Hypertension Management
Zofenopril has demonstrated efficacy as both monotherapy and in combination with diuretics for controlling hypertension. Clinical studies, including those from the SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, indicate that this compound effectively lowers blood pressure and improves clinical outcomes in hypertensive patients .
Post-Myocardial Infarction Treatment
This compound has been shown to provide significant cardioprotective effects in patients following acute myocardial infarction. A pooled analysis of data from the SMILE studies indicated that early administration of this compound significantly reduced the risk of major cardiovascular events by 40% compared to placebo, with benefits evident within the first six weeks of treatment .
Table 1: Summary of Clinical Outcomes from SMILE Studies
Outcome Measure | This compound Group (n=1808) | Placebo Group (n=951) | Lisinopril Group (n=520) | Ramipril Group (n=351) |
---|---|---|---|---|
Major CV Events (at 1 year) | 29% | 40% | 37% | 37% |
Risk Reduction vs. Placebo | -40% | - | -23% | -22% |
Early Benefit (first 6 weeks) | -28% | - | -19% | - |
Cost-Effectiveness
Research indicates that this compound is a cost-effective option for managing patients with left ventricular dysfunction post-MI. A study revealed that this compound treatment led to a significant reduction in major cardiovascular events compared to ramipril, with a number needed to treat (NNT) of 13, meaning one event could be prevented for every 13 patients treated with this compound instead of ramipril .
Case Studies and Clinical Trials
Numerous clinical trials have substantiated the benefits of this compound:
- SMILE Program : Involves multiple randomized controlled trials assessing this compound's impact on cardiovascular outcomes post-MI.
- Long-term Follow-up Studies : Patients treated with this compound reported fewer angina episodes and improved left ventricular ejection fraction compared to those receiving standard treatments .
Table 2: Key Findings from Clinical Trials
Study Name | Population Size | Treatment Duration | Key Findings |
---|---|---|---|
SMILE Program | 3630 | 6-48 weeks | Reduced CV death/hospitalization by 40% vs placebo |
Cost-Effectiveness Study | 716 | 12 months | NNT of 13 for major CV event prevention |
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to other ACE inhibitors like lisinopril and ramipril. Adverse effects such as cough are less prevalent with this compound compared to traditional ACEIs, making it a suitable option for patients sensitive to these side effects .
Comparaison Avec Des Composés Similaires
Le zofénopril est similaire aux autres inhibiteurs de l'enzyme de conversion de l'angiotensine, tels que le captopril, l'énalapril, le lisinopril et le ramipril. Le zofénopril possède des propriétés uniques, notamment une lipophilie et une pénétration tissulaire plus élevées, un effet bradykinine-dépendant plus faible et un effet antioxydant significatif. Ces propriétés contribuent à ses effets cardioprotecteurs et en font une option précieuse pour le traitement de l'hypertension et des maladies cardiovasculaires .
Activité Biologique
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that has been studied for its cardiovascular benefits and potential antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and emerging research findings.
This compound functions primarily as an ACE inhibitor, blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, this compound has unique properties that enhance hydrogen sulfide (H₂S) bioavailability, which contributes to its cardioprotective effects. H₂S is known to promote endothelial function and has antioxidant properties that protect against ischemia-reperfusion injury and pressure overload heart failure .
Key Mechanisms:
- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.
- H₂S Donating Properties: Enhances endothelial nitric oxide synthase (eNOS) activity, improving myocardial nitric oxide availability.
- Antioxidant Effects: Protects cardiac tissues from oxidative stress.
Clinical Efficacy
This compound's efficacy has been demonstrated in various clinical trials, particularly in patients with acute myocardial infarction (AMI) and hypertension. The SMILE studies revealed that this compound significantly reduces the risk of death and severe congestive heart failure when administered early after AMI.
Table 1: Clinical Outcomes in SMILE Studies
Outcome | This compound Group (%) | Placebo Group (%) | Risk Reduction (%) |
---|---|---|---|
Death or Severe Congestive HF | 7.1 | 10.6 | 34 |
Mortality Rate After 1 Year | 10.0 | 14.1 | 29 |
The cumulative reduction in major cardiovascular events was notable, with a significant decrease in both short-term and long-term mortality rates among patients treated with this compound compared to placebo .
Antitumor Activity
Recent studies have explored this compound's potential antitumor effects. A study on Ehrlich solid tumor-bearing mice demonstrated that this compound treatment led to a significant reduction in tumor weight and serum levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). The compound also modulated gene expression related to apoptosis and cell cycle regulation:
- Downregulated Genes: Cyclin-D, ACE-1, Bcl2
- Upregulated Gene: BAX (pro-apoptotic)
- Increased CBS Expression: Enhances endogenous H₂S production
These findings suggest that this compound may exert tumor-suppressive effects through multiple signaling pathways, including PI3K/Akt and CBS pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various patient populations:
- Acute Myocardial Infarction: In a cohort of 1556 patients treated within 24 hours of symptom onset, this compound significantly improved outcomes compared to placebo, showing a 34% reduction in severe congestive heart failure events over six weeks .
- Hypertension Management: this compound has been effective as both monotherapy and in combination with diuretics for managing hypertension, demonstrating sustained blood pressure control over time .
Propriétés
IUPAC Name |
(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDUHCBNLFXEF-MNEFBYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046640 | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81872-10-8 | |
Record name | Zofenopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenopril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.